molecular formula C11H15BrO B1278948 1-Bromo-4-(tert-butoxymethyl)benzene CAS No. 22807-80-3

1-Bromo-4-(tert-butoxymethyl)benzene

Cat. No. B1278948
CAS RN: 22807-80-3
M. Wt: 243.14 g/mol
InChI Key: HIYXDGGLSJYYCO-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butoxymethyl)benzene, also known as p-tert-butyloxymethylbromobenzene, is a brominated aromatic compound commonly used in organic synthesis. It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Synthesis Analysis

This compound has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . The synthesis involves lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Chemical Reactions Analysis

1-Bromo-4-(tert-butoxymethyl)benzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is significant in the synthesis of other compounds .

Scientific Research Applications

Stereoselective Synthesis

“1-Bromo-4-(tert-butoxymethyl)benzene” is used in the stereoselective synthesis of four stereoisomers of β-Methoxytyrosine, a component of callipeltin A . Stereoselective synthesis is a key process in organic chemistry, where the goal is to favor the formation of a specific stereoisomer over other possible isomers.

Synthesis of 4-tert-butyl-phenylboronic Acid

This compound has been used in the synthesis of 4-tert-butyl-phenylboronic acid . Phenylboronic acids are important in the field of organic chemistry and materials science, as they are used in Suzuki coupling and can form self-assembling materials.

Synthesis of 1-deoxy Analogs of CP-47,497 and CP-55,940

“1-Bromo-4-(tert-butoxymethyl)benzene” has been used in the synthesis of 1-deoxy analogs of CP-47,497 (n = 0 to 7) and CP-55,940 (n = 0 to 7) . These compounds are cannabinoids, which are of interest in medicinal chemistry due to their potential therapeutic effects.

Lithium-Bromide Exchange Reactions

This compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This type of reaction is a common method for generating organolithium reagents, which are widely used in organic synthesis.

Material Science Applications

Due to its physicochemical properties, “1-Bromo-4-(tert-butoxymethyl)benzene” may have potential applications in material science . For example, its lipophilicity and solubility characteristics could make it useful in the development of organic semiconductors or other materials.

Safety and Handling Research

Research into the safety and handling of “1-Bromo-4-(tert-butoxymethyl)benzene” is also an important application . Understanding the hazards associated with this compound (such as its hazard statements H302-H315-H319-H335) is crucial for ensuring safe laboratory practices .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-bromo-4-[(2-methylpropan-2-yl)oxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYXDGGLSJYYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455116
Record name 1-Bromo-4-(tert-butoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(tert-butoxymethyl)benzene

CAS RN

22807-80-3
Record name 1-Bromo-4-(tert-butoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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